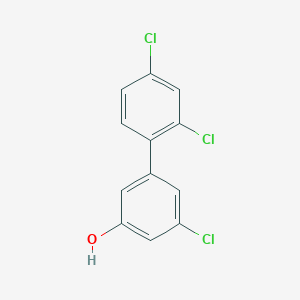

3-Chloro-5-(2,4-dichlorophenyl)phenol

Overview

Description

3-Chloro-5-(2,4-dichlorophenyl)phenol is a chlorinated phenol derivative. It is a compound of interest due to its potential applications in various fields, including chemistry, biology, and industry. The compound features a phenol group substituted with chlorine atoms, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2,4-dichlorophenyl)phenol typically involves the chlorination of phenol derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2,4-dichlorophenyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: Chlorinated phenols can be reduced to form less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Less chlorinated phenols.

Substitution: Phenol derivatives with various functional groups.

Scientific Research Applications

3-Chloro-5-(2,4-dichlorophenyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its use in developing new pharmaceuticals.

Industry: Utilized in the production of disinfectants and preservatives.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2,4-dichlorophenyl)phenol involves its interaction with cellular components. The compound can disrupt cell membranes and inhibit enzyme activity, leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorophenol: Another chlorinated phenol with similar antimicrobial properties.

Triclosan: A widely used antibacterial agent with a similar structure.

Uniqueness

3-Chloro-5-(2,4-dichlorophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and phenol group makes it particularly effective in certain applications compared to other chlorinated phenols .

Biological Activity

3-Chloro-5-(2,4-dichlorophenyl)phenol, also known by its CAS number 1261899-49-3, is a chlorinated phenolic compound that is part of the broader category of chlorophenols. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The structure of this compound features multiple chlorine substituents on a phenolic backbone, which significantly influences its biological activity. The presence of chlorine atoms enhances the compound's lipophilicity and antimicrobial efficacy.

The biological activity of this compound primarily stems from its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis. Additionally, it can inhibit key metabolic enzymes within microorganisms, further contributing to its antimicrobial effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

Comparative Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) | 32 | Staphylococcus aureus |

| Benzothiazole analogs | Varies | Various bacteria |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound is comparably effective against Staphylococcus aureus when compared to other well-known antimicrobial agents like Triclosan .

Case Studies

- Antimicrobial Activity Assessment : A study compared the antimicrobial effectiveness of various chlorinated phenols against common pathogens. The results demonstrated that this compound had a lower MIC against Staphylococcus aureus compared to other tested compounds. This suggests a potential for use in clinical settings as an effective antimicrobial agent .

- Environmental Impact Study : Research on the environmental photochemistry of chlorinated phenols indicated that compounds like this compound could undergo photodegradation in aquatic environments. This raises concerns regarding their persistence and potential ecological impacts .

Toxicity and Safety Profile

While the antimicrobial properties are promising, it is essential to consider the toxicity profile of this compound. Toxicological studies have indicated moderate cytotoxicity at higher concentrations but suggest that at therapeutic levels, it does not significantly interfere with normal cell growth .

Cytotoxicity Data

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | >100 | MCF-10A (non-malignant mammary epithelial cells) |

| Benzothiazole analogs | 24.5 - 27.8 | MCF-10A |

These findings highlight the importance of dosage in mitigating cytotoxic effects while leveraging antimicrobial activity.

Properties

IUPAC Name |

3-chloro-5-(2,4-dichlorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O/c13-8-1-2-11(12(15)6-8)7-3-9(14)5-10(16)4-7/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIULGOQUKYETET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70686097 | |

| Record name | 2',4',5-Trichloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261899-49-3 | |

| Record name | 2',4',5-Trichloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.